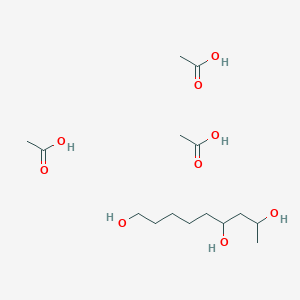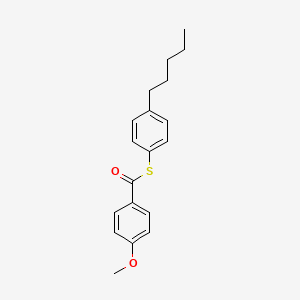
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by cyclization with diethanolamine under acidic conditions . Another method includes the condensation of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by hydrogenation over nickel in the presence of toluene or xylene as a solvent .
Industrial Production Methods: Industrial production of this compound typically involves batch processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of catalysts such as nickel and solvents like toluene or xylene is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and use as a pharmaceutical intermediate.
4-Chlorophenylsulfonylbenzene: Used in the synthesis of dyes and other industrial chemicals.
1-(4-Chlorophenyl)ethylamine: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one stands out due to its unique imidazolidinone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61532-29-4 |
|---|---|
Molecular Formula |
C13H17ClN2O3 |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2)11(18-3)15(12(17)16(13)19-4)10-7-5-9(14)6-8-10/h5-8,11H,1-4H3 |
InChI Key |
WFRORUPWEPLTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1OC)C2=CC=C(C=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)





![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
